Cas no 168110-71-2 (rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine)

rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine
- Cyclopropanamine, 2-(1H-indol-3-yl)-, (1R,2S)-rel-
- EN300-1781613
- CHEMBL358522
- 168110-71-2
- (1R,2S)-2-(1H-Indol-3-yl)-cyclopropylamine
- BDBM50068513
- SCHEMBL20656986
-
- Inchi: 1S/C11H12N2/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10,13H,5,12H2/t8-,10+/m0/s1
- InChI Key: WMUNIKSCJKEXKG-WCBMZHEXSA-N
- SMILES: [C@@H]1(N)C[C@H]1C1C2=C(NC=1)C=CC=C2
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Density: 1.253±0.06 g/cm3(Predicted)
- Boiling Point: 364.1±35.0 °C(Predicted)
- pka: 17.20±0.30(Predicted)
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781613-0.25g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 0.25g |
$2450.0 | 2023-09-20 | ||
Enamine | EN300-1781613-2.5g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 2.5g |
$5217.0 | 2023-09-20 | ||
Enamine | EN300-1781613-0.05g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 0.05g |
$2236.0 | 2023-09-20 | ||
Enamine | EN300-1781613-0.1g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 0.1g |
$2343.0 | 2023-09-20 | ||
Enamine | EN300-1781613-1.0g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 1g |
$2662.0 | 2023-05-27 | ||
Enamine | EN300-1781613-1g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 1g |
$2662.0 | 2023-09-20 | ||
Enamine | EN300-1781613-10g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 10g |
$11448.0 | 2023-09-20 | ||
Enamine | EN300-1781613-5.0g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 5g |
$7721.0 | 2023-05-27 | ||
Enamine | EN300-1781613-0.5g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 0.5g |
$2555.0 | 2023-09-20 | ||
Enamine | EN300-1781613-10.0g |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine |
168110-71-2 | 10g |
$11448.0 | 2023-05-27 |
rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine Related Literature
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine
Comprehensive Overview of rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine (CAS No. 168110-71-2): Properties, Applications, and Research Insights
The compound rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine (CAS No. 168110-71-2) is a chiral cyclopropylamine derivative featuring an indole moiety, a structural motif of significant interest in medicinal chemistry and drug discovery. Its unique stereochemistry and functional groups make it a valuable intermediate for synthesizing bioactive molecules, particularly in neuroscience and oncology research. Recent trends in AI-driven drug design and fragment-based screening have amplified the demand for such scaffolds due to their potential in targeting GPCRs (G-protein-coupled receptors) and serotonin receptors, topics frequently searched in scientific databases.
Structurally, the rac-(1R,2S) enantiomer combines a cyclopropane ring with an indole group, conferring rigidity and metabolic stability—properties highly sought after in CNS drug development. Researchers are increasingly exploring its role in modulating neurotransmitter systems, aligning with growing public interest in mental health therapeutics and neurodegenerative disease treatments. The compound’s CAS No. 168110-71-2 is often queried alongside terms like "chiral synthesis", "kinase inhibitors", and "structure-activity relationship (SAR)", reflecting its multidisciplinary relevance.
From a synthetic perspective, rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine serves as a versatile building block for asymmetric catalysis and enantioselective transformations. Its indole core mimics tryptophan-derived natural products, making it a candidate for biocatalysis studies—a hot topic in green chemistry forums. Analytical techniques such as HPLC chiral separation and X-ray crystallography are critical for characterizing its stereopurity, addressing common user queries about chiral resolution methods.
In pharmacological contexts, this compound’s potential applications span mood disorder research and neuroprotection, areas frequently discussed in precision medicine circles. Its structural similarity to psychedelic analogs (e.g., tryptamine derivatives) has also sparked interest in non-hallucinogenic therapeutics, a niche with rising Google Scholar citations. However, strict compliance with regulatory guidelines ensures all studies focus on non-controlled applications.
Market-wise, suppliers of CAS 168110-71-2 highlight its use in high-throughput screening (HTS) libraries, catering to pharmaceutical companies investing in AI-augmented drug discovery. The compound’s logP and polar surface area data—often searched alongside ADME predictions—are crucial for in silico modeling workflows. This aligns with industry shifts toward computational chemistry and virtual screening, topics dominating recent ACS (American Chemical Society) publications.
To summarize, rac-(1R,2S)-2-(1H-indol-3-yl)cyclopropan-1-amine exemplifies the convergence of synthetic chemistry and translational research. Its dual utility as a pharmacophore and a stereochemical probe addresses pressing questions in drug-likeness optimization—a key SEO term in medicinal chemistry. Future studies may explore its cryo-EM protein binding profiles or metabolomics interactions, further solidifying its role in next-gen therapeutics.
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